molecular formula C15H15NO B1392280 4-(3,5-Dimethylbenzoyl)-2-methylpyridine CAS No. 1187165-64-5

4-(3,5-Dimethylbenzoyl)-2-methylpyridine

Cat. No. B1392280
CAS RN: 1187165-64-5
M. Wt: 225.28 g/mol
InChI Key: ACQFRHFWTFAPCJ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylbenzoyl)-2-methylpyridine, also known as DMMP, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that makes it useful in several biochemical and physiological studies.

Scientific Research Applications

Electroluminescent Properties

  • Mono-Cyclometalated Platinum(II) Complexes : Research by Ionkin, Marshall, and Wang (2005) investigated a series of mono-cyclometalated Pt(II) complexes bearing similar pyridine derivatives. These complexes exhibited significant electroluminescent properties, which could be applied in the field of light-emitting devices and displays Ionkin, Marshall, & Wang (2005).

Photochemical Applications

  • Photochemical Dimerization : Taylor and Kan (1963) explored the ultraviolet irradiation of pyridine derivatives, leading to the formation of photodimers. Such photochemical reactions are crucial in the development of photo-responsive materials Taylor & Kan (1963).

Corrosion Inhibition

  • Bipyrazole Derivatives : Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, including derivatives of pyridine, to assess their effectiveness as corrosion inhibitors. Their findings suggest potential applications in materials science, especially in preventing metal corrosion Wang et al. (2006).

Antibacterial and Antimicrobial Activities

  • Pyrazolopyridines Synthesis : El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives with notable antioxidant, antitumor, and antimicrobial activities. Such compounds could have applications in pharmaceutical research and development El‐Borai et al. (2013).

Molecular Complexes and Crystallography

  • Ternary Multicomponent Crystals : Seaton et al. (2013) synthesized new ternary crystalline molecular complexes using amino-substituted aromatic compounds, including pyridine derivatives. This research is significant in crystal engineering and the study of molecular interactions Seaton et al. (2013).

properties

IUPAC Name

(3,5-dimethylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-6-11(2)8-14(7-10)15(17)13-4-5-16-12(3)9-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQFRHFWTFAPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC(=NC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225625
Record name (3,5-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187165-64-5
Record name (3,5-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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